(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-22(21-17-20(8-11-23-21)24-12-4-5-13-24)25-14-9-19(10-15-25)16-18-6-2-1-3-7-18/h1-8,11-13,17,19H,9-10,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJXZDFDHMFLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the pyridine ring: This can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Formation of the piperidine ring: This can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diamines.
Coupling reactions: The final step involves coupling the pyrrole, pyridine, and piperidine rings through a series of condensation reactions, often using reagents like phosphorus oxychloride or other dehydrating agents.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Pharmacological Studies
- Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit antidepressant effects. The structural similarity of (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone to known antidepressants suggests it could be evaluated for similar activity .
- Neuroprotective Effects : Studies have shown that compounds containing piperidine and pyridine rings may possess neuroprotective properties. This compound's potential in treating neurodegenerative diseases warrants investigation .
Cancer Research
- Antitumor Activity : The compound's ability to inhibit tumor growth has been explored in various studies. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound could be a candidate for further anticancer drug development .
Antimicrobial Properties
- Bacterial Inhibition : Preliminary studies indicate that related compounds show antimicrobial activity against various bacterial strains. This suggests that this compound may also exhibit similar properties, making it a potential candidate for antibiotic development .
Case Studies
Mechanism of Action
The mechanism of action of (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Key Structural and Functional Insights :
Heterocyclic Core Modifications :
- Replacement of pyridine with thiadiazole (as in ) introduces sulfur, which may enhance interactions with metal ions in bacterial enzymes.
- Imidazopyridine systems () offer planar aromatic surfaces for DNA intercalation, a mechanism absent in the target compound.
Substituent Effects: Electron-withdrawing groups (e.g., fluorine, trifluoromethyl in ) improve metabolic stability and binding affinity. Hydrophobic moieties (e.g., benzyl in ) are critical for membrane penetration but may increase off-target binding.
Biological Activity Trends :
- Antimicrobial activity correlates with sulfur-containing heterocycles (e.g., thiadiazole in ).
- Anticancer activity is linked to fluorinated aromatic systems (), suggesting the target compound may require structural optimization for similar efficacy.
ADME Properties :
Biological Activity
The compound (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be described as follows:
This compound features a pyridine ring, a pyrrole moiety, and a benzylpiperidine structure, which are known to influence biological activity through various mechanisms.
1. Receptor Interactions
The compound has been evaluated for its affinity towards several receptors, particularly sigma receptors. Research indicates that it exhibits a high affinity for sigma-1 receptors with Ki values around 3.90 nM, while showing lower affinity for sigma-2 receptors (Ki values around 240 nM) . This selectivity suggests potential applications in neuropharmacology, especially in conditions related to neurodegeneration.
2. Enzyme Inhibition
The compound's inhibitory effects on monoamine oxidase (MAO) enzymes have been investigated. In studies involving similar derivatives, compounds with structural similarities showed significant inhibition of MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine . The potential for selective inhibition could position this compound as a candidate for treating mood disorders.
Case Study 1: MAO Inhibition
A related study demonstrated that certain pyrrole derivatives exhibited potent inhibitory activity against MAO-B with IC50 values as low as 0.075 µM . The research highlighted that compounds with similar structural features to this compound could potentially be developed into effective antidepressants or neuroprotective agents.
Case Study 2: Sigma Receptor Affinity
Another study focused on the synthesis of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which share structural motifs with our compound. These derivatives were shown to have significant binding affinities at sigma receptors and were evaluated for their pharmacological profiles . The findings suggest that modifications to the benzylpiperidine structure can enhance receptor selectivity and biological efficacy.
Research Findings
Table 1 summarizes key findings related to the biological activity of the compound and its analogs:
Q & A
Q. What are the common synthetic routes for (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone, and how are intermediates characterized?
The synthesis typically involves coupling reactions between substituted pyridine and benzylpiperidine precursors. For example, benzoylpiperidine derivatives can be synthesized via nucleophilic substitution or condensation reactions using activated carbonyl intermediates. Key steps include:
- Reacting 4-benzylpiperidine with a pyrrolyl-pyridine carbonyl chloride in the presence of a base (e.g., DIPEA) to form the methanone backbone .
- Characterization of intermediates via -NMR to confirm regioselectivity and purity. For instance, -NMR signals for pyrrole protons typically appear at δ 6.2–6.5 ppm, while benzylpiperidine protons resonate at δ 2.8–3.5 ppm (piperidine ring) and δ 7.2–7.4 ppm (aromatic benzyl group) .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- -NMR and -NMR : Critical for verifying molecular connectivity and substituent positions. For example, the methanone carbonyl carbon appears at δ 170–175 ppm in -NMR .
- HPLC : Used to assess purity (>98% is typical for research-grade material) .
- X-ray crystallography (if crystalline) : SHELX software (e.g., SHELXL) can refine crystal structures to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can enantiomeric excess be optimized in asymmetric syntheses involving this compound?
- Chiral catalysts : Rhodium-based catalysts (e.g., Δ-RhS) under blue LED irradiation have achieved >20:1 diastereomeric ratios in photocycloaddition reactions, as demonstrated in related methanone systems .
- Solvent and base selection : Polar aprotic solvents (e.g., acetone) with mild bases (e.g., DIPEA) minimize racemization during coupling steps .
- HPLC with chiral columns : Validate enantiopurity post-synthesis .
Q. What computational strategies are effective for predicting the biological activity of derivatives?
- Molecular docking : Target GluN1/GluN2B NMDA receptors, where 4-benzylpiperidine moieties show antagonist activity via hydrophobic interactions with the receptor’s benzyl-binding pocket .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine or methoxy groups on the pyridine ring) with binding affinity .
Q. How should researchers address contradictions in spectroscopic data across different batches?
- Cross-validation : Compare -NMR data with X-ray crystallography results to confirm structural consistency. For example, SHELX-refined structures can resolve discrepancies in proton assignments .
- Batch-specific impurities : Use LC-MS to identify byproducts (e.g., dehalogenated or oxidized species) that may arise from varying reaction conditions .
Q. What methodologies are recommended for analyzing photochemical reactivity in this compound?
- UV-vis spectroscopy : Monitor absorbance changes during photoredox reactions (e.g., λ = 450 nm for blue LED-driven reactions) .
- EPR spectroscopy : Detect radical intermediates (e.g., ketyl radicals) to elucidate mechanisms in asymmetric aldol reactions .
Data Contradiction Analysis
Q. Conflicting 1H^1H1H-NMR shifts for the benzylpiperidine moiety: How to resolve?
Q. Discrepancies in biological activity between in silico predictions and wet lab results: Causes and solutions?
- Solubility limitations : Use molecular dynamics simulations to assess solvation effects. Derivatives with logP >3 may aggregate in aqueous media, reducing observed activity .
- Off-target interactions : Perform selectivity screens (e.g., kinase panels) to identify unintended binding partners .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for carbonyl coupling to prevent hydrolysis .
- Crystallization : Recrystallize from methanol/water mixtures (9:1 v/v) to obtain high-purity crystals for X-ray analysis .
- Biological assays : Use HEK293 cells expressing GluN1/GluN2B for functional antagonist studies, with ifenprodil as a positive control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
